![molecular formula C23H25N3O B5617776 (1S*,5R*)-6-benzyl-3-(1H-indol-5-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5617776.png)
(1S*,5R*)-6-benzyl-3-(1H-indol-5-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of related diazabicyclo nonanes involves multi-step chemical processes, including condensation reactions, protection and deprotection steps, and cyclization. For instance, esters derived from diazabicyclo nonanes have been synthesized and studied, showing the importance of stereochemistry and the role of protective groups in achieving the desired structural conformations (Fernández et al., 1995).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonanes has been elucidated using techniques such as NMR spectroscopy and X-ray diffraction. These studies reveal the conformations adopted by the molecules in solution and the solid state, highlighting the effects of substituents on the overall structure (Weber et al., 2001).
Chemical Reactions and Properties
Diazabicyclo nonanes undergo various chemical reactions, including methylation and Friedel-Crafts acylation, facilitated by catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene). These reactions are crucial for introducing functional groups that modulate the chemical properties of the compounds (Shieh et al., 2001).
Physical Properties Analysis
The physical properties of diazabicyclo nonanes, such as solubility, melting points, and boiling points, are influenced by the nature and position of substituents on the bicyclic core. These properties are essential for determining the compound's suitability for further chemical modifications and potential application areas.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's structure. The presence of the indolylmethyl and benzyl groups in "(1S*,5R*)-6-benzyl-3-(1H-indol-5-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" suggests it may exhibit unique reactivity patterns and potential biological activity, similar to related compounds studied for their pharmacological effects (Taylor et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,5R)-6-benzyl-3-(1H-indol-5-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23-20-7-8-21(26(23)14-17-4-2-1-3-5-17)16-25(15-20)13-18-6-9-22-19(12-18)10-11-24-22/h1-6,9-12,20-21,24H,7-8,13-16H2/t20-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXYLQQQQXKWBF-LEWJYISDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)CC4=CC5=C(C=C4)NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)CC4=CC5=C(C=C4)NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-benzyl-3-(1H-indol-5-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
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